Isophenmetrazine Hydrochloride

Description

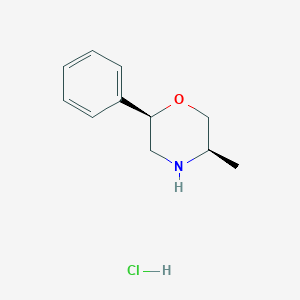

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H16ClNO |

|---|---|

Molecular Weight |

213.70 g/mol |

IUPAC Name |

(2R,5R)-5-methyl-2-phenylmorpholine;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11+;/m1./s1 |

InChI Key |

JWPCTGQKTDWSIB-XQKZEKTMSA-N |

Isomeric SMILES |

C[C@@H]1CO[C@@H](CN1)C2=CC=CC=C2.Cl |

Canonical SMILES |

CC1COC(CN1)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Research of Isophenmetrazine Hydrochloride

Precursor Chemistry and Reaction Mechanisms for Isophenmetrazine Hydrochloride Synthesis

The synthesis of isophenmetrazine (2-phenyl-5-methylmorpholine) and other phenylmorpholine derivatives typically involves the formation of the core morpholine (B109124) ring through the reaction of appropriate precursors. A common strategy involves the cyclization of a β-amino alcohol with a phenyl-containing electrophile.

One general approach starts with the preparation of N-substituted β-amino alcohol intermediates. For the synthesis of isophenmetrazine, this would involve a precursor containing a methyl group at what will become the 5-position of the morpholine ring. The reaction often proceeds via the reaction of a substituted phenyl precursor with reagents like ethylene (B1197577) oxide and an appropriate amine. For instance, the synthesis of a related compound, phenmetrazine (2-phenyl-3-methylmorpholine), can be achieved in three steps from 2-bromopropiophenone (B137518) and ethanolamine. wikipedia.org A similar strategy could be adapted for isophenmetrazine by using an appropriately substituted amino alcohol.

Another synthetic route involves the reaction of a (2-bromoalkyl) phenyl ketone with an aminoalcohol to form a morpholinol intermediate. This intermediate is then reduced and cyclized to yield the final phenylmorpholine. wiley.com The final step in preparing the hydrochloride salt involves reacting the free base with hydrochloric acid.

A novel synthesis for phenylmorpholines has been proposed involving the Akabori-Momotomi reaction of N-hydroxyethyl alanine (B10760859) with benzaldehyde. sciencemadness.org This is followed by a concerted cyclization using a strong acid like sulfuric acid. sciencemadness.org

Stereochemical Considerations in Phenylmorpholine Synthesis

The synthesis of phenylmorpholines like isophenmetrazine presents significant stereochemical challenges due to the presence of multiple chiral centers. Isophenmetrazine has two stereocenters, leading to the possibility of four stereoisomers. The control of stereochemistry is a critical aspect of the synthesis, as different stereoisomers can exhibit distinct pharmacological properties.

The stereochemistry of the final product is often determined by the chirality of the starting materials or the use of chiral catalysts. Chiral pool synthesis, which utilizes enantiomerically pure starting materials, is a common strategy to ensure the desired stereoconfiguration. For example, the synthesis of (S)-2-phenylmorpholine can be achieved starting from (S)-2-phenyl-morpholine-4-carboxylic acid tert-butyl ester. chemicalbook.com The use of protecting groups is often necessary to prevent unwanted side reactions and maintain stereochemical integrity during the synthesis.

Diastereoselective and diastereoconvergent syntheses of substituted morpholines have been developed. These methods often rely on controlling the reaction conditions and the choice of reagents to favor the formation of a specific diastereomer. acs.org For instance, the stereoselective synthesis of cis and trans 2-substituted 1-phenyl-3-azabicyclo[3.1.0]hexanes has been reported, highlighting the ability to control the spatial arrangement of substituents on a related heterocyclic core. acs.org Chiral chromatography techniques, such as chiral liquid chromatography and chiral gas chromatography, are essential for the separation of enantiomers from a racemic mixture. google.com

Development of Analogues and Derivatives through Targeted Chemical Modification

The phenylmorpholine scaffold has been extensively modified to explore structure-activity relationships and develop novel compounds with specific pharmacological profiles. wikipedia.org These modifications often involve substitutions at various positions of the phenyl ring and the morpholine ring.

Table 1: Examples of Phenylmorpholine Analogues and Derivatives

| Compound Name | Modification |

| Phendimetrazine (B1196318) | N-methylation and an additional methyl group at the 3-position compared to phenmetrazine. wikipedia.org |

| Phenetrazine | Ethyl group at the 3-position instead of a methyl group. wikipedia.org |

| 3-Fluorophenmetrazine (B1651833) (3-FPM) | Fluorine substitution on the phenyl ring. nih.gov |

| G-130 (2-phenyl-5,5-dimethylmorpholine) | Two methyl groups at the 5-position. wikipedia.orgbluelight.org |

| Thiazolyl-N-phenylmorpholine Derivatives | Hybrid molecules incorporating a thiazole (B1198619) moiety. researchgate.net |

The introduction of substituents on the phenyl ring can significantly alter the compound's properties. For example, fluorinated derivatives like 3-fluorophenmetrazine (3-FPM) have been synthesized and studied. nih.gov The synthesis of analogues with alkyl substituents at the C-3 position has also been explored. wiley.com

Furthermore, the nitrogen atom of the morpholine ring can be modified. For instance, the development of prodrugs has been investigated where the morpholine nitrogen is acylated or otherwise modified to alter the compound's pharmacokinetic properties. google.com Hybrid molecules have also been synthesized by linking the phenylmorpholine scaffold to other heterocyclic systems, such as thiazole, to create novel chemical entities with potentially unique biological activities. researchgate.netnih.gov

Novel Synthetic Methodologies in Phenylmorpholine Production

Recent research has focused on developing more efficient and innovative methods for the synthesis of phenylmorpholines. These novel methodologies aim to improve yields, reduce reaction times, and enhance stereoselectivity.

One area of innovation is the use of microwave-assisted synthesis. ijapbc.com This technique has been shown to dramatically reduce reaction times for the formation of Schiff bases, which can be intermediates in the synthesis of more complex phenylmorpholine derivatives. ijapbc.com

Biocatalysis represents another promising approach. The use of enzymes, such as imine reductases (IREDs), has been employed for the enantioselective synthesis of phenylmorpholine derivatives. digitellinc.com This method offers high yield and excellent enantioselectivity, as demonstrated in the large-scale production of (S)-3-(4-(trifluoromethyl)phenyl)morpholine. digitellinc.com

Solvent-free reaction conditions are also being explored to create more environmentally friendly and cost-effective synthetic processes. A method for synthesizing substituted N-phenylmorpholine compounds involves the direct heating of aniline (B41778) with an excess of 2-chloroethyl ether in the presence of an alkali, without a solvent. google.com

Additionally, new catalytic systems are being investigated. For example, palladium complexes have shown promise in facilitating efficient synthesis of phenylmorpholine precursors. The development of conformationally rigid morpholines through base-catalyzed reactions of tosyl-oxazetidine with α-formyl carboxylates represents another innovative synthetic strategy. acs.org

Molecular and Cellular Pharmacology of Isophenmetrazine Hydrochloride

Mechanisms of Action at Monoamine Transporters

The primary mechanism of action for phenmetrazine and its analogs involves the modulation of monoamine transporters, which are responsible for the reuptake of neurotransmitters like norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506) from the synaptic cleft. marine.org.ruminjusticia.gov.co These substances act as transporter substrates, leading to both the inhibition of neurotransmitter reuptake and the promotion of their efflux, or reverse transport. researchgate.netnih.gov

Research on phenmetrazine demonstrates that it is a potent substrate for the norepinephrine transporter (NET). unodc.orgminjusticia.gov.conih.gov In vitro studies using rat brain synaptosomes have shown that phenmetrazine is a powerful releaser of norepinephrine. nih.gov This interaction leads to an increase in the extracellular concentration of norepinephrine, which is a key neurotransmitter involved in alertness, arousal, and the "fight-or-flight" response. nih.govteknokrat.ac.id The action of phenmetrazine at the NET is characterized by its ability to bind to the transporter and induce reverse transport of norepinephrine. drugbank.com Studies on fluorinated phenmetrazine (FPM) isomers, which are close analogs, show they are potent inhibitors of uptake at the NET, with potencies comparable to cocaine. researchgate.net

Similar to its effects on the NET, phenmetrazine is also a substrate for the dopamine transporter (DAT). nih.govdrugbank.com It blocks the reuptake of dopamine and promotes its release into the synapse. drugbank.comnih.gov This action increases extracellular dopamine levels, which plays a critical role in reward, motivation, and motor control. nih.govnih.gov Electrophysiological studies have shown that while phendimetrazine (B1196318) (a prodrug) acts as a DAT inhibitor, its active metabolite phenmetrazine functions as a DAT substrate, inducing an inward current characteristic of dopamine release. nih.govnih.gov In vivo microdialysis studies in rats confirmed that phenmetrazine produces significant, dose-related increases in extracellular dopamine in the nucleus accumbens. nih.gov

In contrast to its potent activity at NET and DAT, phenmetrazine and its analogs display significantly weaker effects at the serotonin transporter (SERT). nih.govwikipedia.org In vitro assays have consistently found that phenmetrazine is largely inactive or a very weak agent in assays measuring serotonin uptake or release. nih.gov This establishes a clear selectivity profile for phenmetrazine as a norepinephrine-dopamine releasing agent (NDRA). drugbank.comwikipedia.org Studies on fluorinated phenmetrazine isomers further support this profile, demonstrating that while they potently inhibit DAT and NET, their inhibition potency at SERT is substantially lower. researchgate.net This selectivity for catecholamine transporters over the serotonin transporter is a defining characteristic of the pharmacological profile of this class of compounds.

Table 1: Monoamine Transporter Interaction Profile of Phenmetrazine Analogs

This table shows the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug required to inhibit 50% of the transporter's uptake activity. Lower values indicate higher potency.

| Compound | DAT IC₅₀ (μM) | NET IC₅₀ (μM) | SERT IC₅₀ (μM) |

| 2-Fluorophenmetrazine | < 2.5 | < 2.5 | > 80 |

| 3-Fluorophenmetrazine (B1651833) | < 2.5 | < 2.5 | > 80 |

| 4-Fluorophenmetrazine (B12746894) | < 2.5 | < 2.5 | > 80 |

Data sourced from studies on human monoamine transporters expressed in HEK293 cells. researchgate.net

Neurotransmitter Release Modulation Studies

The primary mechanism by which phenmetrazine-like compounds increase extracellular neurotransmitter levels is through transporter-mediated efflux, also known as reverse transport. researchgate.netnih.gov This process is distinct from reuptake inhibition, as these drugs act as substrates that are transported into the presynaptic neuron, which in turn triggers the non-exocytotic release of neurotransmitters from the cytosol into the synapse. nih.govnih.gov

Phenmetrazine is a substrate for DAT, and its uptake into the dopaminergic neuron initiates a cascade that results in dopamine efflux. nih.govnih.gov This amphetamine-like mechanism is considered a primary contributor to its stimulant effects. researchgate.net Studies have demonstrated that phenmetrazine induces the release of dopamine from rat brain synaptosomes and elevates extracellular dopamine levels in key brain regions. nih.gov Research on fluorinated analogs confirms that they also induce efflux via the dopamine transporter. researchgate.net

The mechanism for norepinephrine release is analogous to that of dopamine. Phenmetrazine acts as a potent substrate for NET, causing transporter-mediated efflux of norepinephrine from noradrenergic neurons. nih.gov This action is responsible for the compound's significant sympathomimetic effects. nih.gov The potency of phenmetrazine as a norepinephrine releaser is one of its most prominent pharmacological features. nih.gov

Table 2: Neurotransmitter Releasing Potency of Phenmetrazine

This table displays the half-maximal effective concentration (EC₅₀) values for neurotransmitter release from rat brain synaptosomes. This value represents the concentration of a drug that provokes a response halfway between the baseline and maximum response. Lower values indicate greater potency.

| Neurotransmitter Release | Phenmetrazine EC₅₀ (nM) |

| Norepinephrine | 50 |

| Dopamine | 131 |

| Serotonin | > 10,000 |

Data sourced from in vitro studies using rat brain synaptosomes. nih.gov

Enzymatic Interactions: Monoamine Oxidase Inhibition Research

Research into the specific enzymatic interactions of isophenmetrazine hydrochloride, particularly concerning its potential to inhibit monoamine oxidase (MAO), is not extensively detailed in publicly available scientific literature. Monoamine oxidase is a critical enzyme responsible for the degradation of monoamine neurotransmitters like norepinephrine, dopamine, and serotonin. teknokrat.ac.id Inhibition of this enzyme can lead to increased availability of these neurotransmitters, a mechanism utilized by certain classes of antidepressants. nih.govnih.gov

Stimulants structurally related to isophenmetrazine, such as amphetamine, are known to have complex interactions with MAO. jakami.de While amphetamine is primarily a substrate for monoamine transporters, it has also been shown to be a weak competitive inhibitor of MAO. jakami.desci-hub.se The core structure of many stimulants, including the alpha-methyl group found in amphetamine and phenmetrazine analogues, is thought to confer some degree of resistance to degradation by MAO. bluelight.org

For phenmetrazine, the close structural isomer of isophenmetrazine, studies have indicated it is largely resistant to metabolism by monoamine oxidase. wikipedia.org Some sources suggest phenmetrazine itself may act as a weak MAO inhibitor, though this is not its primary mechanism of action. bluelight.org Given the scarcity of direct research on isophenmetrazine, its profile as a potential MAO inhibitor remains an area requiring further investigation. Its pharmacological activity is presumed to be dominated by its effects on monoamine transporters rather than direct enzymatic inhibition.

Comparative Pharmacodynamics with Amphetamine-Class Stimulants at the Molecular Level

This compound is a substituted phenylmorpholine and a structural analog of phenmetrazine, placing it within the broader class of phenethylamine-derived stimulants, which also includes amphetamine. theclinivex.comwikipedia.org While direct molecular studies on isophenmetrazine are limited, a comparative analysis can be constructed based on the well-documented pharmacodynamics of amphetamine and the closely related compound, phenmetrazine.

At the molecular level, amphetamine-class stimulants primarily function as monoamine transporter substrates. They are taken up into the presynaptic neuron by dopamine transporters (DAT), norepinephrine transporters (NET), and to a lesser extent, serotonin transporters (SERT). nih.gov Once inside the neuron, they disrupt the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic neurotransmitter levels and a reversal of transporter function, causing a significant efflux of dopamine and norepinephrine into the synaptic cleft. wikipedia.org

Phenmetrazine, the structural isomer of isophenmetrazine, also acts as a norepinephrine-dopamine releasing agent (NDRA). wikipedia.org It functions as a substrate for DAT and NET, inducing neurotransmitter release in a manner similar to amphetamine. wikipedia.org However, studies on fluorinated analogues of phenmetrazine show a high selectivity for catecholaminergic transporters (DAT and NET) over the serotonin transporter (SERT). researchgate.net It is hypothesized that isophenmetrazine shares this primary mechanism as a monoamine releasing agent, though its specific potency and selectivity at DAT, NET, and SERT have not been fully characterized. Preliminary information suggests that the positional isomerism of isophenmetrazine may result in altered receptor binding and reduced stimulant activity compared to phenmetrazine.

The table below provides a comparative overview of the molecular pharmacodynamics of amphetamine and phenmetrazine, the latter serving as a proxy for understanding isophenmetrazine's likely profile.

| Pharmacodynamic Parameter | Amphetamine | Phenmetrazine |

|---|---|---|

| Primary Mechanism | Monoamine Releasing Agent (Substrate-type) | Monoamine Releasing Agent (Substrate-type) |

| Monoamine Transporter Interaction | Inhibits and reverses DAT, NET, and SERT | Inhibits and reverses DAT and NET; weak at SERT |

| Vesicular Transporter (VMAT2) Interaction | Inhibits VMAT2, leading to increased cytosolic monoamines | Theorized to have less impact on VMAT2 than amphetamine wikipedia.org |

| Relative Transporter Potency | Most potent at NET, followed by DAT, with significantly lower potency at SERT nih.gov | High selectivity for DAT and NET over SERT wikipedia.org |

Biochemical and Neurobiological Research Implications of Isophenmetrazine Hydrochloride

Modulation of Central Nervous System Pathways in Preclinical Models

In preclinical studies, phenmetrazine has been shown to modulate activity in key central nervous system pathways, particularly those involved in motor control and reward. Acute administration in rat models demonstrated a significant increase in local cerebral glucose utilization in the basal ganglia and related motor regions of the brain. rti.orgnih.gov This finding suggests that the compound stimulates neural activity within these pathways.

However, research also indicates that the central nervous system adapts to prolonged exposure. In studies involving chronic administration, the initial increases in glucose metabolism were reduced, with brain activity returning to control levels. nih.gov This development of tolerance suggests neuroadaptive changes within these modulated pathways in response to sustained exposure to the compound. rti.org

Neurochemical Alterations Induced by Isophenmetrazine Hydrochloride in Research Models

The primary neurochemical effect of phenmetrazine in research models is the potent release of the catecholamines dopamine (B1211576) and norepinephrine (B1679862). wikipedia.orgnih.gov It functions as a substrate-type releasing agent at the dopamine transporter (DAT) and the norepinephrine transporter (NET). nih.gov In contrast, its activity at the serotonin (B10506) transporter (SERT) is significantly weaker, making it a selective agent for catecholaminergic systems. wikipedia.orgnih.gov

Studies in rats have quantified these effects, showing that phenmetrazine dose-dependently increases dopamine levels in the brain. A 10 mg/kg intravenous dose was found to elevate dopamine levels in the nucleus accumbens by approximately 1,400%. wikipedia.org Chronic administration in preclinical models has been shown to induce further neuroadaptations, altering the phosphorylation state of key intracellular signaling proteins such as DARPP-32, ERK1/2, and GSK3β within the mesocorticolimbic regions of the brain. rti.orgnih.gov

Investigations into Receptor Binding Profiles

The primary mechanism of action for phenmetrazine is not direct binding to postsynaptic receptors, but rather interaction with presynaptic monoamine transporters. nih.govresearchgate.net Research has focused on its activity as a substrate for DAT and NET, which facilitates the reverse transport or efflux of dopamine and norepinephrine from the neuron. nih.govresearchgate.net Studies confirm it is a potent substrate-type releaser at these catecholamine transporters. nih.gov In contrast, compounds like phenmetrazine are reported to be inactive at the vesicular monoamine transporter 2 (VMAT2). wikipedia.org

While direct receptor binding is not its primary action, chronic administration of phenmetrazine can lead to downstream alterations in receptor function. Preclinical research has demonstrated that long-term treatment can dose-dependently decrease D2 dopamine and α2-adrenergic receptor-mediated G-protein activation. rti.orgnih.gov This suggests a desensitization of these receptor systems as a homeostatic adaptation to the sustained increase in catecholamine levels. Notably, the same studies found no significant changes in 5-HT1A serotonergic receptor-stimulated G-protein activation, which is consistent with the compound's low potency for the serotonin system. nih.gov

| Transporter/Receptor | Interaction Type | Finding in Research Models |

| Dopamine Transporter (DAT) | Substrate/Releaser | Potent releasing agent. nih.gov |

| Norepinephrine Transporter (NET) | Substrate/Releaser | Potent releasing agent. nih.gov |

| Serotonin Transporter (SERT) | Substrate/Releaser | Very weak releasing agent. wikipedia.orgnih.gov |

| Vesicular Monoamine Transporter 2 (VMAT2) | - | Inactive. wikipedia.org |

| Dopamine D2 Receptor | Downstream Regulation | Chronic administration leads to desensitization and attenuated G-protein activation. rti.orgnih.gov |

| α2-Adrenergic Receptor | Downstream Regulation | Chronic administration leads to desensitization and attenuated G-protein activation. rti.orgnih.gov |

| Serotonin 5-HT1A Receptor | Downstream Regulation | No significant effect on G-protein activation after chronic administration. nih.gov |

Potential as a Chemical Probe for Neurotransmitter System Studies

The specific neurochemical profile of phenmetrazine suggests its potential as a valuable chemical probe in neuroscience research. Its potent activity as a dopamine and norepinephrine releaser, combined with its markedly lower potency at the serotonin transporter, allows for the selective investigation of catecholaminergic neurotransmission. wikipedia.orgnih.gov

Analytical Research Methodologies for Isophenmetrazine Hydrochloride and Metabolites

Chromatographic Techniques for Identification and Quantification in Research Samples

Chromatography is a cornerstone for the separation, identification, and quantification of Isophenmetrazine Hydrochloride in various samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed, often coupled with mass spectrometry for definitive identification. bjbms.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective method for the analysis of volatile or semi-volatile compounds like Isophenmetrazine. Due to the polar nature of the molecule, derivatization is often a necessary step to improve its chromatographic properties and thermal stability.

Research methods for the analogous compound, phenmetrazine, utilize a derivatization step following a liquid-liquid extraction from the sample matrix. nih.govnih.gov For instance, a common procedure involves extraction with a solvent like 1-chlorobutane, followed by derivatization with an agent such as perfluorooctanoyl chloride or methyl chloroformate. nih.govnih.gov This process enhances the volatility of the analyte for gas-phase analysis. The resulting derivative provides a characteristic mass spectrum upon electron ionization (EI), allowing for unambiguous identification. nih.gov

An established GC-MS method for phenmetrazine, which would serve as a foundation for an Isophenmetrazine assay, uses an HP-5 MS capillary column with helium as the carrier gas. swgdrug.org The mass spectrometer is operated in scan mode to acquire full mass spectra for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative studies. swgdrug.orgonlinepharmacytech.info

Table 1: Representative GC-MS Parameters for Analysis of a Phenmetrazine Analog

| Parameter | Value |

| Instrument | Agilent Gas Chromatograph with MS Detector |

| Column | HP-5 MS (30m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at 1.5 mL/min |

| Injector Temp. | 280°C |

| Oven Program | 100°C (1 min), ramp to 280°C at 12°C/min, hold for 9 min |

| MS Scan Range | 30-550 amu |

| Acquisition Mode | Scan |

| This table is based on a published method for the related compound phenmetrazine and represents a typical starting point for the analysis of Isophenmetrazine. swgdrug.org |

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of pharmaceutical compounds without the need for derivatization. bjbms.org For this compound, reversed-phase HPLC would be the method of choice. The separation would be achieved on a C8 or C18 column with a mobile phase consisting of an aqueous buffer (e.g., formic acid or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net Detection is typically performed using a diode-array detector (DAD) for spectral confirmation or, more commonly, a mass spectrometer (LC-MS) for superior sensitivity and selectivity. bjbms.orgresearchgate.net

Spectroscopic Characterization in Academic Research Settings

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS): As a standalone technique or coupled with chromatography, MS provides critical information on the molecular weight and fragmentation pattern of the compound. For the related compound phenmetrazine, electron ionization mass spectrometry reveals a characteristic fragmentation pattern that aids in its definitive identification. swgdrug.org For Isophenmetrazine, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass and elemental composition, confirming its chemical formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. ru.nl A complete NMR analysis, including ¹H NMR and ¹³C NMR, would be conducted to confirm the connectivity of atoms within the Isophenmetrazine molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a unique fingerprint of the molecule's structure, allowing for differentiation from its isomers and related compounds. swgdrug.org For example, ¹H NMR data for phenmetrazine hydrochloride in D₂O shows distinct signals corresponding to the aromatic and aliphatic protons in the structure. swgdrug.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. edinburghanalytical.comijnrd.org The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to N-H stretches (from the hydrochloride salt), C-H stretches (aromatic and aliphatic), C-O-C stretches of the morpholine (B109124) ring, and C=C stretches from the phenyl ring. rjpn.org This technique is valuable for rapid identification and for comparing the sample against a reference standard. edinburghanalytical.com

Table 2: Key Spectroscopic Data for Structural Confirmation (Hypothetical for Isophenmetrazine based on Analogs)

| Technique | Expected Information for Isophenmetrazine HCl |

| GC-MS (EI) | Molecular ion peak and characteristic fragment ions corresponding to the loss of specific moieties from the parent structure. |

| ¹H NMR | Signals in the aromatic region (phenyl group) and aliphatic region (morpholine ring protons, methyl group). |

| ¹³C NMR | Distinct signals for each unique carbon atom in the aromatic and aliphatic parts of the molecule. |

| FTIR | Absorption bands for N-H, C-H (aromatic/aliphatic), C-O-C, and C=C functional groups. |

Development of Bioanalytical Assays for In Vitro and Preclinical Studies

Bioanalytical assays are essential for quantifying Isophenmetrazine and its metabolites in biological matrices such as plasma, urine, and tissue homogenates. iajps.comnih.gov The development of these methods focuses on achieving high sensitivity, selectivity, accuracy, and precision to support pharmacokinetic and toxicokinetic studies. chromatographyonline.comresearchgate.net

The process begins with efficient sample preparation to isolate the analyte from the complex biological matrix. researchgate.net Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to plasma to precipitate proteins.

Liquid-Liquid Extraction (LLE): A more selective method where the analyte is partitioned from the aqueous biological fluid into an immiscible organic solvent based on pH and polarity. nih.gov

Solid-Phase Extraction (SPE): A highly selective and efficient technique that uses a solid sorbent to bind and elute the analyte, providing a very clean extract.

Following extraction, analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is the gold standard in bioanalysis due to its exceptional sensitivity and selectivity. onlinepharmacytech.info A validated LC-MS/MS method would involve:

Chromatographic separation on a reversed-phase column.

Ionization of the analyte using electrospray ionization (ESI).

Mass analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the protonated molecular ion, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This process provides two levels of mass selectivity, minimizing interferences from the biological matrix.

For phenmetrazine, GC-MS methods have been developed for urine analysis with a limit of quantitation as low as 0.05 µg/mL. nih.gov Similar performance would be the target for an Isophenmetrazine assay. Method validation would be conducted according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. researchgate.net

Metabolite Profiling and Identification Research

Understanding the metabolic fate of Isophenmetrazine is crucial for interpreting its pharmacological and toxicological profile. Metabolite profiling research aims to identify the chemical structures of metabolites formed in preclinical models.

In vitro metabolism studies are typically the first step. frontiersin.org These studies involve incubating Isophenmetrazine with liver subcellular fractions, such as:

Liver Microsomes: These contain the cytochrome P450 (CYP) enzymes responsible for most Phase I (oxidative) metabolism.

S9 Fraction: A mixture of microsomes and cytosol, containing both Phase I and Phase II (conjugative) enzymes.

Hepatocytes: Intact liver cells that provide a more complete picture of metabolism.

Based on the structure of Isophenmetrazine and the known metabolism of related compounds like phendimetrazine (B1196318) and 3,4-methylenedioxyphenmetrazine (MDPM), likely metabolic pathways to be investigated include:

N-dealkylation: Removal of alkyl groups from the nitrogen atom. nih.gov

Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic ring or aliphatic portions of the molecule.

Demethylenation and O-methylation: As observed in analogs like MDPM. nih.gov

Phase II Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.

The identification of these metabolites is accomplished using high-resolution LC-MS/MS. By comparing samples from control and drug-treated incubations, potential metabolites can be detected. Their structures are then proposed based on the mass shift from the parent drug and the interpretation of their MS/MS fragmentation patterns. frontiersin.org

In Vitro and Ex Vivo Research Models for Isophenmetrazine Hydrochloride Studies

Cell-Based Assays for Transporter Functionality

Cell-based assays are a foundational tool for investigating how a compound interacts with specific molecular targets in a controlled environment. For stimulants like phenmetrazine analogues, these assays focus on the monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT).

Researchers typically use cell lines, such as human embryonic kidney 293 (HEK293) cells, that have been genetically modified to express a specific human monoamine transporter. researchgate.netresearchgate.netfrontiersin.org These transfected cells provide a clean system to measure a drug's direct effect on transporter function without the complexity of a complete neuronal system.

Two primary types of assays are conducted:

Uptake Inhibition Assays: These experiments measure a compound's ability to block the normal function of the transporter. Cells are incubated with the test compound at various concentrations before a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is introduced. oup.com The amount of radioactivity inside the cells is then quantified. A potent inhibitor will prevent the transporter from taking up the radiolabeled substrate, resulting in a low intracellular signal. The results are typically expressed as an IC₅₀ value (the concentration of a drug that inhibits 50% of the specific uptake). frontiersin.orgoup.com

Release (Efflux) Assays: These assays determine if a compound is a "releaser" or "substrate" of the transporter, meaning it can induce reverse transport of the neurotransmitter from the cytoplasm into the extracellular space. researchgate.netljmu.ac.uk In this model, cells are first preloaded with a radiolabeled substrate. After washing, the cells are exposed to the test compound, and the amount of radioactivity released into the surrounding buffer is measured. ljmu.ac.uk Compounds that actively cause neurotransmitter release, like amphetamine, show high efficacy in these assays, with results often expressed as an EC₅₀ value (the concentration that provokes a half-maximal response).

Studies on fluorinated phenmetrazine analogues demonstrate this approach. For example, 2-FPM, 3-FPM, and 4-FPM were found to be potent inhibitors at DAT and NET, with weaker effects at SERT. researchgate.netljmu.ac.uk

Table 1: Monoamine Transporter Uptake Inhibition by Phenmetrazine Analogs in Transfected HEK293 Cells This table is interactive. You can sort and filter the data.

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

|---|---|---|---|

| 2-Fluorophenmetrazine (2-FPM) | 2500 | 890 | >10000 |

| 3-Fluorophenmetrazine (B1651833) (3-FPM) | 1300 | 430 | >10000 |

| 4-Fluorophenmetrazine (B12746894) (4-FPM) | 2300 | 1200 | 8300 |

| Cocaine | 280 | 290 | 340 |

Synaptosomal Uptake and Release Studies

To investigate a compound's effects in a more biologically relevant context that still allows for high-throughput screening, researchers use synaptosomes. Synaptosomes are isolated, sealed nerve terminals prepared from brain tissue (commonly from rats). researchgate.netnih.gov They contain the necessary presynaptic machinery, including transporters, vesicles, and enzymes, making them an excellent ex vivo model.

The principle is similar to cell-based assays. Synaptosomes are prepared from specific brain regions rich in the desired neurotransmitter, such as the striatum for dopamine studies. nih.govresearchgate.net

In uptake assays , synaptosomes are incubated with the test drug and a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine). The ability of the drug to inhibit uptake is measured. nih.govdrugsandalcohol.ie

In release assays , synaptosomes are preloaded with the radiolabeled neurotransmitter, and the drug's capacity to induce its release is quantified. researchgate.netnih.gov

Research on phendimetrazine's metabolites illustrates the utility of this model. While phendimetrazine (B1196318) itself was inactive, its metabolite, phenmetrazine, was shown to be a potent releaser of [³H]norepinephrine and [³H]dopamine in rat brain synaptosomes. nih.govresearchgate.net The cis-configured metabolite, pseudophenmetrazine, was significantly less potent. nih.govresearchgate.net These findings highlight how synaptosomal studies can reveal the primary mechanism of action (releaser vs. inhibitor) and the relative potencies at different transporters.

Table 2: Activity of Phenmetrazine and its Isomer at Monoamine Transporters in Rat Brain Synaptosomes This table is interactive. You can sort and filter the data.

| Compound | Transporter | Release EC₅₀ (nM) | Uptake Inhibition IC₅₀ (nM) |

|---|---|---|---|

| Phenmetrazine | Dopamine (DAT) | 131 | - |

| Phenmetrazine | Norepinephrine (NET) | 50 | - |

| Phenmetrazine | Serotonin (SERT) | >10000 | - |

| Pseudophenmetrazine | Dopamine (DAT) | >10000 | 2630 |

| Pseudophenmetrazine | Norepinephrine (NET) | 514 | - |

| Pseudophenmetrazine | Serotonin (SERT) | >10000 | >10000 |

Tissue Slice Electrophysiology and Neurochemical Investigations

To understand how a compound alters neural circuit function, researchers use acute brain slices. These ex vivo preparations maintain the local cellular architecture and synaptic connections of a specific brain region, allowing for detailed investigation of neuronal activity. frontiersin.orgfrontiersin.orggu.se

Tissue Slice Electrophysiology: This technique, primarily using whole-cell patch-clamp recordings, measures the electrical properties of individual neurons within the slice. frontiersin.orgbiorxiv.org A microelectrode is attached to a single neuron to record changes in membrane potential or synaptic currents. By applying a compound like a phenmetrazine analogue to the slice, scientists can directly observe its effects on neuronal excitability, synaptic transmission (e.g., GABAergic or glutamatergic currents), and the integration of signals within a neural circuit. researchgate.netfrontiersin.orgbiorxiv.org For example, studies on other psychostimulants have used slices from the central nucleus of the amygdala or the striatum to determine how drugs alter inhibitory (GABAergic) signaling. frontiersin.orggu.se

Neurochemical Investigations: Fast-scan cyclic voltammetry (FSCV) is a technique used in brain slices to measure real-time neurotransmitter efflux. frontiersin.org A carbon-fiber microelectrode is placed in a brain region like the nucleus accumbens or bed nucleus of the stria terminalis. frontiersin.org Electrical stimulation is used to trigger neurotransmitter release from terminals within the slice, which is detected as an electrochemical signal by the electrode. By performing these measurements before and after applying a drug, researchers can quantify how the compound affects neurotransmitter release and reuptake dynamics with high temporal resolution. frontiersin.org

Investigational Approaches for Prodrug Conversion and Metabolism (e.g., Phendimetrazine to Phenmetrazine)

Many psychoactive substances are metabolized into other active compounds. Phendimetrazine, for instance, is largely considered a prodrug for its more active metabolite, phenmetrazine. nih.govwikipedia.orgnih.gov Investigating this conversion is critical to understanding a compound's full pharmacological profile.

The primary in vitro models for studying metabolism include:

Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from homogenized liver cells (hepatocytes). researchgate.netdeepdyve.com They contain a high concentration of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) family, which are responsible for oxidative reactions like the N-demethylation that converts phendimetrazine to phenmetrazine. nih.govresearchgate.netresearchgate.net

Liver S9 Fractions: This is a supernatant fraction of a liver homogenate that contains both microsomal enzymes and cytosolic (Phase II) enzymes. nih.gov This allows for the investigation of a broader range of metabolic pathways.

Hepatocyte Cultures: Using primary liver cells or cell lines like HepaRG provides a more complete model, as the cells have the full complement of metabolic enzymes and cofactors, allowing for the study of both Phase I and Phase II metabolism over longer periods. nih.gov

In a typical experiment, the parent compound (e.g., phendimetrazine) is incubated with one of these preparations along with necessary cofactors (like NADPH for CYP enzymes). researchgate.netnih.gov Over time, samples are taken and analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites formed. researchgate.netdeepdyve.com Studies using liver microsomes from various species were instrumental in identifying N-hydroxyphenmetrazine as a metabolic product of both phendimetrazine and phenmetrazine. deepdyve.comoup.com These approaches would be essential for determining if isophenmetrazine is metabolized to other active compounds.

Isophenmetrazine Hydrochloride As a Research Tool and Reference Standard

Applications in Neuropharmacological Inquiry

The primary application of isophenmetrazine hydrochloride in neuropharmacological research is to investigate the mechanisms of monoamine neurotransmitter systems. Its structural similarity to phenmetrazine, a known norepinephrine-dopamine releasing agent (NDRA), makes it a compound of interest for studying the function of dopamine (B1211576) transporters (DAT) and norepinephrine (B1679862) transporters (NET). wikipedia.orgdrugbank.com

Research involving compounds like isophenmetrazine aims to elucidate how subtle changes in molecular structure affect pharmacological action. Studies on its parent compound, phenmetrazine, have shown that it increases the extracellular concentrations of dopamine and norepinephrine by blocking their reuptake and promoting their release from presynaptic neurons. drugbank.comnih.gov This action is thought to underlie its stimulant and anorectic effects. drugbank.com

Neuropharmacological inquiries using isophenmetrazine would likely focus on:

Comparing its potency and efficacy as a dopamine and norepinephrine releasing agent relative to phenmetrazine and other analogs.

Investigating its effects on locomotor activity and other stimulant-related behaviors in animal models.

Studying potential neuroadaptive changes following acute or chronic administration. For instance, chronic treatment with phenmetrazine has been shown to cause desensitization of D2 dopaminergic and α2-adrenergic receptors in the rat brain. nih.gov Isophenmetrazine serves as a tool to explore whether this is a class-wide effect and how structural variations might alter these long-term changes.

Utility in Receptor and Transporter Binding Assays

This compound is a critical tool for in vitro studies, specifically receptor and transporter binding assays. These assays are fundamental for characterizing the pharmacological profile of a new compound. nih.gov Radiotracer binding and uptake inhibition assays are considered the gold standard for determining a drug's interaction with monoamine transporters. nih.gov

In this context, this compound is used to:

Determine Binding Affinity: Competitive binding assays are employed where isophenmetrazine competes with a radiolabeled ligand (e.g., [³H]-CFT for the dopamine transporter) for binding sites on membranes prepared from cells expressing specific transporters (like DAT or NET) or from brain tissue. nih.gov The results yield the inhibitory constant (Ki), which indicates the compound's affinity for the transporter.

Measure Uptake Inhibition Potency: Functional assays measure the ability of isophenmetrazine to inhibit the uptake of radiolabeled neurotransmitters (e.g., [³H]-dopamine) into cells or synaptosomes. nih.gov This provides the half-maximal inhibitory concentration (IC50), a measure of the compound's functional potency at the transporter.

By comparing the Ki and IC50 values of isophenmetrazine to those of phenmetrazine, researchers can quantify the impact of the isomeric structural change on transporter interaction.

Table 1: Comparative Monoamine Releaser Activity of Phenmetrazine This table presents data for the related compound phenmetrazine to provide context for the type of data sought for isophenmetrazine in neuropharmacological studies.

| Neurotransmitter | EC₅₀ Value (nM) for Release |

|---|---|

| Norepinephrine | 29–50 |

| Dopamine | 70–131 |

| Serotonin (B10506) | 7,765 to >10,000 |

Data sourced from pharmacodynamic studies of Phenmetrazine. wikipedia.org

Role in Drug Discovery and Development of Related Compounds

In drug discovery, new chemical entities are often designed based on the structure of existing compounds with known biological activity. Phenmetrazine itself was developed in a search for an anorectic with a different side-effect profile than amphetamine. wikipedia.org Subsequently, its analog phendimetrazine (B1196318) was developed, which acts as a prodrug to phenmetrazine. wikipedia.org

This compound fits into this paradigm as a probe or lead compound. Its characterization helps build a more complete understanding of the structure-activity relationship (SAR) of the 2-phenyl-3-methylmorpholine scaffold. By synthesizing and testing analogs like isophenmetrazine, medicinal chemists can:

Identify the key molecular features responsible for affinity and selectivity towards dopamine and norepinephrine transporters.

Explore how modifying the structure can alter potency, duration of action, and metabolic stability.

Develop novel compounds with potentially more desirable therapeutic profiles, such as for use in treating conditions like ADHD or as non-stimulant appetite suppressants.

The process of determining whether a new drug is a substrate or inhibitor of membrane transporters is a routine part of drug discovery and development, and in vitro assays using compounds like isophenmetrazine are the first step in this evaluation. nih.gov

Quality Control and Purity Assessment in Research-Grade Materials

The reliability of any scientific study depends on the quality and purity of the materials used. This compound, when used as a research tool, must be accompanied by a robust quality control process. As an analytical reference standard, it provides the benchmark against which newly synthesized batches of the chemical can be compared. caymanchem.com

The quality control and purity assessment for research-grade this compound involves several analytical techniques to confirm its identity, strength, and purity:

Identity: Techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure and ensure it is the correct compound. nih.gov

Purity and Assay: High-Performance Liquid Chromatography (HPLC) is a common method to determine the purity of the compound by separating it from any impurities or degradation products. ijrar.org The assay (potency) is often determined using a quantitative method, such as quantitative NMR (qNMR) or HPLC with a certified reference standard. nih.gov

Physicochemical Characterization: Measurement of physical properties like melting point and appearance provides additional checks on the material's purity and consistency.

Table 2: Typical Quality Control Parameters for a Research-Grade Chemical Standard

| Test | Method | Purpose |

|---|---|---|

| Identity Confirmation | ¹H-NMR, ¹³C-NMR, Mass Spectrometry | To confirm the chemical structure matches that of this compound. |

| Purity Assessment | HPLC, GC-MS | To quantify the percentage of the desired compound and identify any impurities. |

| Assay (Potency) | Quantitative NMR (qNMR) | To determine the exact concentration or amount of the active compound in the material. |

| Residual Solvents | Headspace GC-MS | To detect and quantify any solvents remaining from the synthesis process. |

Future Directions and Emerging Research Avenues for Isophenmetrazine Hydrochloride

Exploration of Novel Phenylmorpholine Analogues with Modified Pharmacological Profiles

The core structure of isophenmetrazine, a phenylmorpholine, offers a versatile scaffold for chemical modification. sci-hub.se Future research is increasingly focused on the synthesis and evaluation of novel analogs with tailored pharmacological properties. By systematically altering functional groups on the phenyl ring and the morpholine (B109124) moiety, scientists aim to modulate the compound's affinity and activity at dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. netce.comgoogle.com The goal is to develop analogs with enhanced selectivity for specific transporters, potentially leading to compounds with more targeted therapeutic effects and a reduced likelihood of off-target interactions.

The synthetic adaptability of the phenylmorpholine structure allows for the creation of a diverse library of new compounds. netce.comunodc.org Researchers are exploring modifications such as the introduction of different substituents on the phenyl ring or alterations to the alkyl groups on the morpholine nitrogen. google.com These modifications can significantly influence the compound's potency and efficacy as a monoamine releaser or reuptake inhibitor. nih.gov The exploration of these novel analogs is not limited to their potential as therapeutic agents but also extends to their use as research tools to probe the intricate functions of monoamine systems. google.com

Table 1: Examples of Phenylmorpholine Analogues and Their Reported General Effects

| Compound Name | General Reported Effect |

| Phenmetrazine | Stimulant, Anorectic semanticscholar.orgwikipedia.org |

| Phendimetrazine (B1196318) | Stimulant (prodrug to phenmetrazine) nih.govwikipedia.org |

| 3-Fluorophenmetrazine (B1651833) | Stimulant semanticscholar.org |

This table is for informational purposes and is based on existing literature. The pharmacological effects can be complex and are subject to ongoing research.

Advanced In Vitro and Ex Vivo Modeling for Mechanistic Elucidation

To gain a more precise understanding of how isophenmetrazine and its analogs interact with their molecular targets, researchers are turning to advanced in vitro and ex vivo models. nih.gov These models offer a controlled environment to dissect the molecular mechanisms of action, moving beyond simple binding assays. High-throughput screening using cell lines that express specific neurotransmitter transporters allows for the rapid assessment of the potency and efficacy of new compounds. nih.gov

Furthermore, techniques such as patch-clamp electrophysiology on isolated neurons or brain slice preparations provide detailed information on how these compounds alter neuronal firing and synaptic transmission. nih.gov Ex vivo models, which utilize tissues from laboratory animals, can offer insights into the metabolic pathways of these compounds and how they are broken down in the body. nih.gov These advanced models are crucial for building a comprehensive picture of the pharmacological profile of isophenmetrazine and its derivatives, from the molecular to the tissue level. nih.gov

Integration of Omics Technologies in Compound Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize the study of compounds like isophenmetrazine hydrochloride. humanspecificresearch.orgcore.ac.uk By integrating these high-throughput techniques, researchers can obtain a holistic view of the biological changes induced by these substances. nih.govmdpi.com For instance, transcriptomics can reveal which genes are turned on or off in response to the compound, providing clues about the downstream signaling pathways affected. oup.com

Proteomics can identify changes in protein expression, offering a direct look at the cellular machinery that is altered. humanspecificresearch.org Metabolomics, the study of small molecules, can map the metabolic fingerprint of a compound's action, revealing how it influences cellular energy and signaling pathways. humanspecificresearch.org The integration of these multi-omics datasets, a field known as systems biology, holds the promise of identifying novel drug targets and biomarkers associated with the effects of phenylmorpholine compounds. researchgate.netresearchgate.net This comprehensive approach will be instrumental in understanding the full spectrum of their biological impact. nih.gov

Role in Understanding Neurotransmitter System Dysregulation

Isophenmetrazine and its analogs, by virtue of their ability to modulate monoamine neurotransmitter systems, serve as valuable tools for understanding the pathophysiology of various neurological and psychiatric disorders characterized by neurotransmitter dysregulation. health.milmdpi.com Conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), depression, and substance use disorders are all linked to imbalances in dopamine, norepinephrine, and serotonin signaling. omicsonline.orgomicsonline.orgexplorationpub.com

By studying how compounds like isophenmetrazine alter neurotransmitter levels and neuronal activity, researchers can gain insights into the fundamental mechanisms underlying these conditions. nih.gov For example, investigating the effects of these compounds in animal models of disease can help to identify the specific neural circuits and molecular pathways that are disrupted. This knowledge is not only crucial for understanding the etiology of these disorders but also for the development of more effective therapeutic interventions that can correct the underlying neurotransmitter imbalances. health.milmdpi.com

Ethical and Regulatory Frameworks in Academic Research of Phenylmorpholine Compounds

Compliance with Research Use Only Directives

Chemical compounds intended for laboratory research and not for human or veterinary diagnostic or therapeutic use are often supplied with a "Research Use Only" (RUO) designation. This classification is a critical directive that researchers must strictly adhere to when working with substances like Isophenmetrazine Hydrochloride. The RUO label signifies that the safety and efficacy of the compound in humans or animals have not been established and that it should not be used in any clinical applications.

Academic institutions and their Institutional Review Boards (IRBs) or Research Ethics Committees (RECs) are responsible for ensuring that all research protocols involving RUO compounds are designed solely for in-vitro or non-clinical in-vivo studies. umich.edu This includes clear documentation of the research objectives, which must be purely scientific and not aimed at developing a therapeutic product without going through the proper regulatory channels, such as those overseen by the Food and Drug Administration (FDA) in the United States. unodc.orgnih.gov The use of RUO-labeled compounds in any form of human experimentation is a significant ethical breach and a violation of regulatory standards. atrainceu.com

Furthermore, the procurement, handling, and disposal of RUO compounds are subject to institutional policies and may be influenced by broader regulations governing chemical safety and laboratory practice. vcu.edu Researchers must maintain meticulous records of the acquisition, use, and final disposition of these chemicals to ensure accountability and prevent any potential misuse.

Responsible Conduct of Research with Controlled Substances Analogues

Isophenmetrazine is an analogue of phenmetrazine, a compound that is a controlled substance in many jurisdictions, including being listed as a Schedule II drug in the United States. vcu.eduwikipedia.org This structural similarity places research involving this compound under the purview of regulations governing controlled substance analogues. The US Controlled Substances Act (CSA) and the Federal Analogue Act are key pieces of legislation that researchers must navigate. drugscience.org.ukcongress.govfas.org

The Federal Analogue Act, in particular, stipulates that a substance that is substantially similar in chemical structure and pharmacological effect to a Schedule I or II controlled substance, and is intended for human consumption, can be treated as a controlled substance. drugscience.org.ukcongress.gov This has significant implications for academic researchers. To avoid legal and ethical pitfalls, research with such analogues must be conducted under a clear and defensible preclinical research framework, with no intention of human consumption. drugscience.org.uk

The responsible conduct of research in this area necessitates several key practices:

Registration and Licensing: Researchers and their institutions must often obtain specific licenses and registrations from regulatory bodies like the Drug Enforcement Administration (DEA) in the US to legally possess and work with controlled substance analogues. umich.eduvcu.edu This process involves a thorough review of the proposed research and the security measures in place to prevent diversion.

Ethical Review: All research protocols must undergo rigorous review by an IRB or REC. coe.intwho.int These committees assess the scientific merit of the research, the potential risks and benefits, and the adequacy of the proposed safety measures. For research on psychoactive substances, this review is particularly stringent, focusing on the potential for abuse and the ethical implications of studying such compounds. nih.gov

Secure Storage and Handling: Controlled substance analogues must be stored in a secure, locked location with access limited to authorized personnel. yale.edu Detailed records of all substances, from acquisition to disposal, are mandatory to ensure a complete audit trail.

Informed Consent in Preclinical Studies: While direct human informed consent is not applicable to preclinical research, the ethical principles of minimizing harm and maximizing benefit still apply. atrainceu.com Animal studies must be justified, well-designed to yield scientifically valid results, and conducted in a manner that minimizes animal suffering, in accordance with guidelines from bodies like the Institutional Animal Care and Use Committee (IACUC).

Considerations for Data Sharing and Open Science in Related Compound Research

The principles of open science, which advocate for the transparent and collaborative sharing of research data, are increasingly being applied to the study of novel psychoactive substances (NPS) and their analogues. researchgate.net Sharing data from research on compounds like this compound can accelerate scientific discovery, prevent duplicative efforts, and contribute to a broader understanding of their pharmacological and toxicological profiles.

Several platforms and repositories have been established to facilitate the sharing of data on NPS, including:

The World Health Organization (WHO) Expert Committee on Drug Dependence (ECDD) Repository: This publicly accessible repository contains a wealth of information, including pre-review and critical review reports on hundreds of psychoactive substances. who.intwho.int It serves as a valuable resource for academics, health professionals, and policymakers.

NPS Data Hub: This web-based repository is a community-driven initiative aimed at the global forensic and toxicology communities. researchgate.net It allows for the rapid sharing of analytical data to aid in the identification of unknown substances.

HighResNPS Database: This crowd-sourced repository focuses on high-resolution mass spectrometry data for known and suspected NPS, enabling more accurate identification of new compounds. mdpi.com

When sharing data from research on phenylmorpholine compounds, several ethical and practical considerations must be addressed:

Anonymization and Confidentiality: In the rare instances where preclinical data might contain sensitive information, it must be thoroughly anonymized to protect privacy. nih.gov

Data Standards and Quality: To be useful, shared data must be of high quality and adhere to established standards for data collection and reporting. This ensures that the data can be reliably interpreted and compared across different studies.

Responsible Communication of Findings: Researchers have an ethical obligation to communicate their findings responsibly, avoiding sensationalism and ensuring that the potential risks and implications of their research are clearly articulated. ojp.gov This is particularly important when dealing with substances that have the potential for misuse.

Intellectual Property: While open science encourages data sharing, researchers and their institutions must also consider issues related to intellectual property and the potential for patenting novel findings.

By embracing open science principles while adhering to strict ethical and regulatory guidelines, the academic research community can advance knowledge of phenylmorpholine compounds like this compound in a manner that is both scientifically rigorous and socially responsible.

Research Findings on Phenylmorpholine Analogues

The following tables present a summary of research findings on the in vitro pharmacological activity of various phenylmorpholine analogues. This data is crucial for understanding the structure-activity relationships within this class of compounds and for predicting the potential effects of novel analogues like this compound.

Q & A

What validated analytical methods ensure reliable characterization of Isophenmetrazine Hydrochloride in forensic and pharmacological research?

Basic Question

Validated methods include:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimize column parameters (e.g., C18 column, 1.8 µm particle size) and mobile phase (acetonitrile/ammonium formate buffer) for separation . Use multiple reaction monitoring (MRM) transitions to confirm molecular ions and fragments .

- High-Performance Liquid Chromatography (HPLC): Follow protocols for nefazodone hydrochloride analysis, including UV detection (λ = 254 nm), flow rate (1.0 mL/min), and column temperature (30°C) .

- ISO 17025-Compliant Testing: Ensure traceability via certified reference materials (CRMs) and validated instrumentation, as applied to 3-fluorophenmetrazine hydrochloride .

What synthesis routes are reported for this compound?

Basic Question

Key methodologies adapted from related compounds:

- Amination Reactions: React a brominated precursor (e.g., 1-bromo-3,5-dimethyladamantane) with thiourea in a polar solvent (e.g., propylene glycol) under controlled temperatures (e.g., 160°C for 3 hours, 80°C for 2.5 hours) to yield intermediates, followed by HCl acidification .

- Multi-Step Chain Synthesis: Use reduction, etherification, and amination steps, as demonstrated for dapoxetine hydrochloride, to optimize yield (e.g., 82–85%) .

- Protection/Deprotection Strategies: Employ trimethylsilyl (TMS) groups to stabilize intermediates during condensation reactions, followed by HCl-mediated deprotection .

How can reaction conditions be optimized to maximize this compound synthesis yield?

Advanced Question

Methodological Framework:

- Factorial Design: Apply a 2³ factorial matrix to test variables: solvent polarity (e.g., acetonitrile vs. THF), temperature (80–160°C), and catalyst concentration (e.g., 5–15 mol% triethylamine). Analyze outcomes via ANOVA to identify significant factors .

- Kinetic Analysis: Use in vitro release models (e.g., zero-order, Higuchi) to assess reaction completion rates and adjust time-temperature profiles .

- Solvent Optimization: Prioritize high-boiling solvents (e.g., propylene glycol) for exothermic reactions to minimize side products .

How should researchers resolve discrepancies in pharmacological data for this compound?

Advanced Question

Stepwise Approach:

Source Validation: Cross-check data against ISO 17025-certified reference materials (e.g., batch-specific CofAs) to rule out impurities .

Assay Reproducibility: Replicate experiments using standardized protocols (e.g., fixed LC-MS parameters) to isolate variability .

In Silico Modeling: Compare metabolic stability predictions (e.g., CYP450 interactions) with in vitro results to identify outliers .

Peer Review: Validate findings via collaborative studies, as emphasized in multi-institutional frameworks .

What safety protocols are critical when handling this compound?

Basic Question

Essential Measures:

- Personal Protective Equipment (PPE): Wear nitrile gloves, tight-seal goggles, and lab coats. Use fume hoods for powder handling .

- First Aid: Immediate skin/eye rinsing (15+ minutes with water) and inhalation management (fresh air, medical evaluation) .

- Waste Disposal: Segregate contaminated materials in labeled containers; avoid sewage release .

How to design in vitro assays for assessing the metabolic stability of this compound?

Advanced Question

Protocol Design:

Hepatic Microsome Incubation: Prepare microsomes (e.g., human liver S9 fraction) in phosphate buffer (pH 7.4) with NADPH regeneration systems. Use 1 µM test compound and sample at 0, 15, 30, 60 minutes .

LC-MS Quantification: Extract metabolites via solid-phase extraction (SPE) and quantify using MRM transitions. Compare half-life (t₁/₂) against control compounds .

Data Normalization: Apply kinetic models (e.g., Michaelis-Menten) to calculate intrinsic clearance (CLint) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.